molecular formula C6H8O3 B13771767 5,6-Dihydro-4-methoxy-2H-pyran-2-one CAS No. 83920-64-3

5,6-Dihydro-4-methoxy-2H-pyran-2-one

Cat. No.: B13771767
CAS No.: 83920-64-3
M. Wt: 128.13 g/mol
InChI Key: MEZHTUKDGVTUCD-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H10O2. It is also known as 4-methoxy-5,6-dihydropyran. This compound is characterized by a six-membered ring containing one oxygen atom and a methoxy group attached to the fourth carbon atom. It is commonly used as a reagent in organic synthesis, particularly for the protection of nucleoside hydroxyl functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2H-pyran with hydrogen in the presence of a catalyst such as palladium on carbon. This hydrogenation process results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydro-4-methoxy-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4-methoxy-2H-pyran-2-one involves its ability to act as a protecting group for hydroxyl functions. The methoxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be easily removed under mild acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4-methoxy-2H-pyran-2-one is unique due to its combination of a methoxy group and a dihydro functionality. This combination enhances its utility as a protecting group and increases its versatility in organic synthesis .

Properties

CAS No.

83920-64-3

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C6H8O3/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3

InChI Key

MEZHTUKDGVTUCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OCC1

melting_point

77 °C

physical_description

Solid

Origin of Product

United States

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